![molecular formula C19H22ClN3O B5785331 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)
3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AG-1478, and it is a selective inhibitor of the epidermal growth factor receptor (EGFR).
Wirkmechanismus
AG-1478 selectively inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in several types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of AG-1478 have been extensively studied in vitro and in vivo. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients by inhibiting the production of pro-inflammatory cytokines. Additionally, AG-1478 has been shown to inhibit amyloid-beta aggregation and reduce neuroinflammation in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
AG-1478 has several advantages for lab experiments, including its well-established synthesis method, high purity, and selectivity for EGFR. However, AG-1478 also has some limitations, including its relatively low solubility in aqueous solutions and potential off-target effects. Researchers should be aware of these limitations when designing experiments using AG-1478.
Zukünftige Richtungen
There are several future directions for research on AG-1478. One potential direction is to investigate the use of AG-1478 in combination with other cancer therapies to improve treatment outcomes. Another direction is to explore the potential use of AG-1478 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of AG-1478 on EGFR signaling and its potential off-target effects.
Synthesemethoden
The synthesis of AG-1478 involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with N-[2-(4-methyl-1-piperazinyl)phenyl]amine to form the final product, 3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. The synthesis of AG-1478 has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, psoriasis, and Alzheimer's disease. As a selective inhibitor of EGFR, AG-1478 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. AG-1478 has also been shown to reduce inflammation and improve skin lesions in psoriasis patients. Additionally, AG-1478 has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit amyloid-beta aggregation.
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-7-8-15(13-16(14)20)19(24)21-17-5-3-4-6-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYCFHSRIWDMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.